molecular formula C7H15NO2 B187248 N-methoxy-N-methylpentanamide CAS No. 129118-11-2

N-methoxy-N-methylpentanamide

Cat. No.: B187248
CAS No.: 129118-11-2
M. Wt: 145.2 g/mol
InChI Key: CDTCEEGTCPVQNX-UHFFFAOYSA-N
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Description

N-methoxy-N-methylpentanamide is an organic compound with the molecular formula C7H15NO2. It is a member of the amide family, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methylpentanamide can be synthesized through the reaction of valeric acid with N-methyl-N-methoxyamine hydrochloride in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a base like N-methylmorpholine. The reaction is typically carried out in an aprotic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methylpentanamide undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce valeric acid and N-methyl-N-methoxyamine.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.

    Substitution: Reagents like alkyl halides can be used for substitution reactions involving the methoxy group.

Major Products Formed

    Hydrolysis: Valeric acid and N-methyl-N-methoxyamine.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-methoxy-N-methylpentanamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: The compound is explored for its potential use in the development of new drugs and therapeutic agents.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Chemical Biology:

Mechanism of Action

The mechanism of action of N-methoxy-N-methylpentanamide involves its interaction with various molecular targets. The methoxy and methyl groups attached to the nitrogen atom influence its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reagents involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methoxy-N-methylacetamide
  • N-methoxy-N-methylpropionamide
  • N-methoxy-N-methylbutanamide

Uniqueness

N-methoxy-N-methylpentanamide is unique due to its specific structure, which includes a pentanamide backbone with methoxy and methyl groups attached to the nitrogen atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds with shorter or longer carbon chains.

Properties

IUPAC Name

N-methoxy-N-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTCEEGTCPVQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396624
Record name N-methoxy-N-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129118-11-2
Record name N-methoxy-N-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a CH2Cl2 solution (200 mL) containing N-methoxy-N-methylamine hydrochloride (8.09 g, 82.9 mmol) and Et3N (12.6 g, 124 mmol) was added valeryl chloride (10 g, 82.9 mmol) dropwise at room temperature. The resulting solution bubbled vigorously and stirred for 2 hours after which time it was carefully quenched with H2O. The organic layer was separated and washed with 2.0 N NaOH. The organics were extracted with CH2Cl2, dried (MgSO4) and the solvent removed in vacuo. The resulting colorless oil was taken on without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
N-methoxy-N-methylamine hydrochloride
Quantity
8.09 g
Type
reactant
Reaction Step Two
Name
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Part A: To a magnetically stirred solution of valeric acid (10.9 ml, 0.1 mol) in dichloromethane (200 ml) was successively added: N-methyl-N-methoxy-amine.hydrochloride (10.14 gram, 0.104 mol), N-methylmorpholine (22.9 ml, 0.208 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide.HCl (EDCI) (19.92 gram, 0.104 mol) and HOBt (14.04 gram, 0.104 mol) and the resulting mixture was reacted for 20 hours at room temperature. The obtained suspension was successively washed with water, aqueous citric acid (a solution of 24 gram citric acid in 250 ml H2O) and 5% aqueous NaHCO3. The organic layer was dried over Na2SO4, filtered and concentrated to give pentanoic acid methoxy-methyl-amide (12.31 gram, 85% yield) as a colorless oil. 1H-NMR (400 MHz, CDCl3) δ 0.93 (t, J=7, 3H), 1.31-1.43 (m, 2H), 1.57-1.66 (m, 2H), 2.42 (br t, J=7, 2H), 3.18 (s, 3H), 3.69 (s, 3H).
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
N-methyl-N-methoxy-amine.hydrochloride
Quantity
10.14 g
Type
reactant
Reaction Step Two
Quantity
22.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
19.92 g
Type
reactant
Reaction Step Five
Name
Quantity
14.04 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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